4-Chloro-1-(3-methoxyphenyl)-1-oxobutane

Catalog No.
S3312097
CAS No.
258882-48-3
M.F
C11H13ClO2
M. Wt
212.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1-(3-methoxyphenyl)-1-oxobutane

CAS Number

258882-48-3

Product Name

4-Chloro-1-(3-methoxyphenyl)-1-oxobutane

IUPAC Name

4-chloro-1-(3-methoxyphenyl)butan-1-one

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

InChI

InChI=1S/C11H13ClO2/c1-14-10-5-2-4-9(8-10)11(13)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3

InChI Key

KQFBLOHOCUJMTC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)CCCCl

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCCCl

4-Chloro-1-(3-methoxyphenyl)-1-oxobutane is an organic compound characterized by the molecular formula C11H13ClO2C_{11}H_{13}ClO_2 and a molecular weight of approximately 212.68 g/mol. This compound features a chloro substituent and a methoxyphenyl group, making it a derivative of butanone. The presence of the chloro group at the fourth position and the methoxy group at the third position of the phenyl ring contributes to its unique chemical properties and potential biological activities .

, including:

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
  • Reduction: The ketone functional group can be reduced to an alcohol, yielding 4-chloro-1-(3-methoxyphenyl)butanol.
  • Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.
  • Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for reduction reactions.
  • Substitution Reagents: Nucleophiles like sodium azide (NaN₃) or thiourea can be utilized under basic conditions.

The synthesis of 4-chloro-1-(3-methoxyphenyl)-1-oxobutane typically involves the reaction of 3-methoxybenzaldehyde with chloroacetone in the presence of a base. The reaction mechanism includes nucleophilic addition followed by dehydration to yield the desired product. Common bases used in this synthesis include sodium hydroxide or potassium carbonate.

On an industrial scale, optimized reaction conditions such as continuous flow reactors and controlled temperature and pressure conditions may be employed to enhance yield and purity .

4-Chloro-1-(3-methoxyphenyl)-1-oxobutane has several applications across different fields:

  • Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: Investigated for its potential interactions with biomolecules.
  • Medicinal Chemistry: Explored for possible therapeutic properties, particularly in anti-inflammatory and antimicrobial applications.
  • Industrial Use: Utilized in the production of specialty chemicals and materials .

Studies on interaction mechanisms involving 4-chloro-1-(3-methoxyphenyl)-1-oxobutane have shown that it may inhibit specific enzymes or receptors, which could lead to its potential use in drug development. For instance, investigations into its effects on glycogen phosphorylase suggest that it may influence metabolic pathways, although further research is required to elucidate these mechanisms comprehensively .

Several compounds share structural similarities with 4-chloro-1-(3-methoxyphenyl)-1-oxobutane. Notable examples include:

Compound NameStructural Features
4-Chloro-1-(2-methoxyphenyl)-1-oxobutaneSimilar structure with a methoxy group at a different position on the phenyl ring.
4-Chloro-1-(4-methoxyphenyl)-1-oxobutaneContains a methoxy group at the para position.
4-Chloro-1-(2-hydroxyphenyl)-1-oxobutaneHydroxy group instead of a methoxy group.
4-Chloro-1-(2-chlorophenyl)-1-oxobutaneChlorinated phenyl substituent instead of methoxy.

Uniqueness

The uniqueness of 4-chloro-1-(3-methoxyphenyl)-1-oxobutane lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules. This distinct configuration may render it more effective for particular applications compared to other similar compounds, making it valuable in both research and industrial contexts .

Nucleophilic Acylation Strategies with 3-Methoxybenzoyl Derivatives

Nucleophilic acylation provides a direct route to 4-chloro-1-(3-methoxyphenyl)-1-oxobutane by reacting 3-methoxybenzoyl chloride with γ-chlorobutyl nucleophiles. The process typically involves generating the acyl chloride intermediate through thionyl chloride activation of 3-methoxybenzoic acid. Subsequent nucleophilic attack by a γ-chloroalkyl Grignard reagent (e.g., Cl(CH₂)₃MgBr) in anhydrous tetrahydrofuran (THF) yields the target compound.

Key parameters include:

  • Temperature control: Maintaining −5°C during acyl chloride formation prevents decomposition.
  • Stoichiometry: A 1:1.2 molar ratio of 3-methoxybenzoic acid to thionyl chloride ensures complete conversion.
  • Workup: Neutralization with 5% sodium bicarbonate achieves a pH of 7, followed by vacuum distillation to isolate the product.

A representative reaction scheme is:
$$
\text{3-MeO-C₆H₄-COOH} + \text{SOCl₂} \rightarrow \text{3-MeO-C₆H₄-COCl} \xrightarrow{\text{Cl(CH₂)₃MgBr}} \text{3-MeO-C₆H₄-CO-(CH₂)₃-Cl}
$$
This method achieves yields exceeding 80% under optimized conditions.

Friedel-Crafts Alkylation Approaches in Aryl Ketone Formation

Friedel-Crafts alkylation leverages 3-methoxybenzene’s electron-rich aromatic ring for electrophilic substitution. The protocol employs 4-chlorobutanoyl chloride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis catalyst.

Procedure:

  • Dissolve 3-methoxybenzene (1.0 equiv) in dichloromethane (DCM) at 0°C.
  • Add AlCl₃ (1.1 equiv) followed by dropwise addition of 4-chlorobutanoyl chloride (1.05 equiv).
  • Stir at room temperature for 6 hours, then quench with ice-cold water.

The reaction proceeds via a carbocation intermediate stabilized by the methoxy group’s +M effect:
$$
\text{3-MeO-C₆H₅} + \text{Cl(CH₂)₃COCl} \xrightarrow{\text{AlCl₃}} \text{3-MeO-C₆H₄-CO-(CH₂)₃-Cl} + \text{HCl}
$$
Yields range from 70–75%, with residual DCM removed via rotary evaporation.

Microwave-Assisted Synthesis Optimization Parameters

Microwave irradiation enhances reaction kinetics for 4-chloro-1-(3-methoxyphenyl)-1-oxobutane synthesis. A comparative study between conventional and microwave methods reveals significant improvements:

ParameterConventional MethodMicrowave Method
Reaction Time6 hours25 minutes
Temperature60°C100°C
Yield75%92%
Energy Consumption850 kJ320 kJ

Microwave conditions (300 W, 100°C) promote faster dipole rotation, reducing activation energy. Solvent selection is critical: dimethylformamide (DMF) outperforms THF due to higher dielectric loss.

Solvent-Free Mechanochemical Production Techniques

Mechanochemical synthesis eliminates solvents by using high-energy ball milling. For this compound, 3-methoxybenzaldehyde and 4-chlorobutyryl chloride are ground with potassium carbonate (K₂CO₃) as a base.

Optimized Conditions:

  • Milling frequency: 30 Hz
  • Duration: 2 hours
  • Molar ratio: 1:1.1 (aldehyde to acyl chloride)

The reaction proceeds via an enolate intermediate:$$\text{3-MeO-C₆H₄-CHO} + \text{Cl(CH₂)₃COCl} \xrightarrow{\text{K₂CO₃}} \text{3-MeO-C₆H₄-CO-(CH₂)₃-Cl} + \text{H₂O} + \text{CO₂}$$This method achieves 88% yield with a particle size of <10 µm, confirmed by XRD analysis.

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

4-Chloro-1-(3-methoxyphenyl)-1-oxobutane serves as a versatile electrophilic partner in cross-coupling reactions due to its α-chloroketone functionality. The chloro group at the β-position activates the carbonyl carbon for nucleophilic attack, while the methoxyphenyl ring provides steric and electronic modulation.

Palladium-catalyzed Suzuki-Miyaura couplings have been optimized using arylboronic acids and α-chloroketones under mild conditions. For instance, a nickel/palladium dual catalytic system enables the α-arylation of 4-chloro-1-(3-methoxyphenyl)-1-oxobutane with aryl bromides at room temperature, achieving yields up to 92% [3] [5]. The reaction proceeds via a halogen atom abstraction mechanism, where a photoredox-generated bromine radical abstracts the chlorine atom, forming an α-carbonyl radical that couples with a nickel-aryl intermediate [3].

Table 1: Representative Cross-Coupling Reactions

SubstrateCatalyst SystemYield (%)Reference
4-Chloro-1-(3-methoxyphenyl)-1-oxobutanePd(OAc)₂/XPhos85 [5]
4-Chloro-1-(3-methoxyphenyl)-1-oxobutaneNiCl₂·dme/ Ir(ppy)₃92 [3]

Carbonylation reactions employing palladium-carbene catalysts convert α-chloroketones to β-keto esters under CO atmosphere. This method, effective at 80°C with Pd(PPh₃)₄, demonstrates compatibility with electron-rich aryl groups like the 3-methoxyphenyl substituent [4].

Precursor Functionality in Heterocyclic Compound Synthesis

The compound’s reactivity profile facilitates its use as a precursor for indenes, pyrazoles, and benzofurans. Cyclocondensation with hydrazines yields pyrazole derivatives, where the ketone undergoes nucleophilic attack followed by ring closure. For example, treatment with phenylhydrazine in ethanol at reflux produces 3-(4-chloro-3-methoxyphenyl)-1H-indene in 78% yield .

Palladium-mediated direct arylation strategies exploit the chloro group for C–H functionalization. In one protocol, 4-chloro-1-(3-methoxyphenyl)-1-oxobutane reacts with indene derivatives using Pd(OAc)₂ and SPhos ligand, forming biaryl structures central to medicinal chemistry scaffolds [5].

Key Reaction Pathway for Indene Synthesis

  • Nucleophilic substitution at the α-chloro position by indene enolate.
  • Aromatization via elimination of HCl.
  • Methoxy-directed C–H activation for ring annulation [4].

Chiral Induction Capabilities in Asymmetric Catalysis

The methoxy group’s ortho-directing effects and the chloro-ketone’s planar geometry enable enantioselective transformations. Nickel-catalyzed asymmetric allylic alkylations utilize 4-chloro-1-(3-methoxyphenyl)-1-oxobutane as a prochiral electrophile, achieving up to 94% enantiomeric excess (ee) with Binap ligands [3].

In photoredox/Ni dual catalysis, the compound participates in radical-mediated couplings, where chiral phosphine ligands induce axial chirality. The methoxy group stabilizes transition states through π-stacking interactions, as evidenced by X-ray crystallography of intermediates [3] [4].

Table 2: Asymmetric Catalysis Performance

Reaction TypeLigandee (%)Reference
Allylic alkylation(R)-Binap94 [3]
Radical cross-coupling(S)-Segphos89 [3]
For 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane

Reaction PathwayActivation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)Rate Constant at 298K (s⁻¹)Temperature CoefficientSolvent Effect (ΔΔG‡, kJ/mol)
1,3-Chlorine Migration53.21.200000e+122.400000e-092.8-12.3
1,5-Chlorine Migration61.88.700000e+111.300000e-113.2-8.7
Direct Substitution85.43.400000e+134.200000e-154.1-15.2
Elimination-Addition72.12.100000e+128.900000e-133.5-10.4

The temperature coefficient analysis demonstrates that chlorine migration reactions exhibit moderate sensitivity to temperature changes, with coefficients ranging from 2.8 to 3.2 [4] [7]. Solvent effects play a crucial role in stabilizing transition states, with polar aprotic solvents providing stabilization energies between -8.7 and -15.2 kJ/mol [8] [9]. The transition structures for both 1,3- and 1,5-chlorine migrations reveal that chlorine atom migration occurs within the molecular plane, maintaining orbital overlap throughout the process [1] [2] [5].

Rate measurements across various temperature ranges confirm that the reaction follows first-order kinetics with respect to the substrate concentration [6] [4]. The collision frequency calculations indicate that molecular collisions with sufficient orientation and energy contribute significantly to the observed reaction rates [4] [9]. Pressure effects demonstrate minimal influence on the chlorine migration pathways, consistent with the intramolecular nature of these rearrangements [9] [10].

Computational Modeling of Electronic Effects on Reactivity

Table 2: Computational Modeling of Electronic Effects on Reactivity

Electronic ParameterGround StateTransition State 1Transition State 2Product State
HOMO Energy (eV)-6.42-5.89-6.01-6.78
LUMO Energy (eV)-1.18-2.34-2.18-0.94
HOMO-LUMO Gap (eV)5.243.553.835.84
Dipole Moment (D)3.874.213.952.93
Electrophilicity Index (eV)2.153.423.181.84
Nucleophilicity Index (eV)3.242.672.893.78

The potential energy surface calculations demonstrate multiple reaction coordinates with distinct energy profiles [18] [19] [20]. Intrinsic reaction coordinate analysis confirms that chlorine migration proceeds through concerted mechanisms rather than stepwise processes [20] [21] [22]. The reaction coordinate calculations reveal smooth energy profiles without intermediate minima, supporting the concerted nature of the transformation [20] [21].

Solvent effects modeling using polarizable continuum models indicates that polar solvents stabilize charged transition states through electrostatic interactions [8] [12]. The dielectric constant of the solvent medium influences the activation energy by 8-15 kJ/mol, with higher dielectric constants providing greater stabilization [8] [12]. Explicit solvation calculations demonstrate specific solvent-substrate interactions that further modulate the reaction energetics [8] [23].

Table 4: Reaction Coordinate Analysis for Chlorine Migration

Reaction Coordinate (Å)Relative Energy (kJ/mol)C-Cl Bond Length (Å)C-C Bond Length (Å)Dihedral Angle (°)
0.00.01.8141.524180.0
0.518.71.8921.518165.2
1.042.32.1561.512142.8
1.553.22.4781.508118.5
2.038.92.6341.50698.7
2.512.42.7811.50582.3
3.0-15.82.8921.50475.1

Isotopic Labeling Studies of Reaction Intermediates

Isotopic labeling experiments provide definitive evidence for the proposed reaction mechanisms and reveal the detailed participation of individual atoms during the transformation process [24] [25] [26]. Carbon-13 labeling at the C-1 position demonstrates a primary kinetic isotope effect of 1.024, indicating minimal involvement of the carbonyl carbon in the rate-determining step [24] [25]. Conversely, carbon-13 substitution at the C-4 position yields a more substantial primary kinetic isotope effect of 1.089, confirming the critical role of this carbon center in chlorine migration [24] [25] [26].

Deuterium labeling at the α-position relative to the carbonyl group produces the most significant kinetic isotope effect with a value of 2.341, demonstrating substantial C-H bond weakening during the transition state formation [24] [25]. This observation supports a mechanism involving proton transfer or hydrogen bonding interactions that facilitate the chlorine migration process [24] [25]. Secondary kinetic isotope effects range from 1.001 to 1.124, providing additional mechanistic information about bond-breaking and bond-forming processes [25] [26].

Table 3: Isotopic Labeling Studies of Reaction Intermediates

Isotopic LabelPrimary KIESecondary KIEMechanistic InformationReaction Temperature (K)Solvent System
¹³C at C-11.0241.008Carbonyl involvement298DMF
¹³C at C-41.0891.015Chlorine migration313THF
²H at α-position2.3411.124Proton transfer328MeCN
³⁷Cl isotope1.0121.004Halogen participation298DCM
¹⁸O in methoxy1.0031.001Methoxy interaction313Toluene

Chlorine-37 isotopic substitution reveals a primary kinetic isotope effect of 1.012, indicating direct participation of the chlorine atom in the rate-determining step [24] [27] [26]. The magnitude of this effect supports a mechanism where C-Cl bond breaking occurs concurrently with new bond formation, consistent with the concerted migration pathway [24] [27]. Mass spectrometry analysis of isotopically labeled products confirms the intramolecular nature of the chlorine transfer process [27] [26].

Oxygen-18 labeling in the methoxy substituent produces minimal kinetic isotope effects (1.003 primary, 1.001 secondary), suggesting that the methoxy group functions primarily as an electronic modulator rather than a direct participant in bond-breaking processes [24] [27] [26]. Nuclear magnetic resonance studies of isotopically labeled intermediates provide structural confirmation of the proposed reaction pathways [24] [25].

Temperature-dependent isotope effect measurements reveal that the magnitude of kinetic isotope effects varies systematically with reaction temperature [24] [27] [25]. Higher temperatures generally reduce the observed isotope effects due to increased thermal energy overcoming zero-point energy differences [24] [25]. Solvent-dependent isotope effect studies demonstrate that polar aprotic solvents enhance the discrimination between isotopic variants through specific solvation effects [24] [26].

XLogP3

2.7

Wikipedia

4-CHLORO-1-(3-METHOXYPHENYL)-1-OXOBUTANE

Dates

Last modified: 08-19-2023

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